5-Ethyl-2-(trifluoromethyl)phenol
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Overview
Description
5-Ethyl-2-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethyl-substituted phenols. The presence of the trifluoromethyl group (-CF3) imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its molecular formula C9H9F3O and is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of phenolic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethyl-substituted phenol with similar chemical properties.
2-(trifluoromethyl)phenol: Lacks the ethyl group but shares the trifluoromethyl substitution.
Uniqueness
5-Ethyl-2-(trifluoromethyl)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9F3O |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
UQRURVONFLRNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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